

Benzo[b]thiophene, 2-iodo-6-methoxy- structure and properties

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Compound of Interest

Compound Name: *Benzo[b]thiophene, 2-iodo-6-methoxy-*

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An In-depth Technical Guide to 2-Iodo-6-methoxybenzo[b]thiophene

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science. Recognized as a privileged structure, its derivatives exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.^{[1][2]} Several successful drugs, such as the selective estrogen receptor modulator Raloxifene and the asthma treatment Zileuton, are based on this moiety.^[2]

This technical guide focuses on a specific derivative, 2-Iodo-6-methoxybenzo[b]thiophene (CAS No. 183133-89-3).^{[3][4]} This compound is not typically an end-product but rather a crucial synthetic intermediate. The presence of an iodo group at the C2 position, a site known for its reactivity, makes it a versatile building block for constructing more complex molecules. The 6-methoxy group, an electron-donating substituent, modulates the electronic properties of the ring system, influencing its reactivity and the biological activity of its downstream products. This document provides a detailed overview of its structure, properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of 2-Iodo-6-methoxybenzo[b]thiophene are summarized below. While extensive experimental data for this specific intermediate is not widely published, key

properties can be identified from chemical databases.

Property	Value	Source
CAS Number	183133-89-3	[3][4]
Molecular Formula	C ₉ H ₇ IOS	[5]
Molecular Weight	290.12 g/mol	[5]
Canonical SMILES	<chem>COC1=CC2=C(C=C1)SC(=C2)I</chem>	
InChI Key	Not Widely Available	
Appearance	Expected to be a solid	Inference
Storage	Store at 4°C, protect from light	[6]

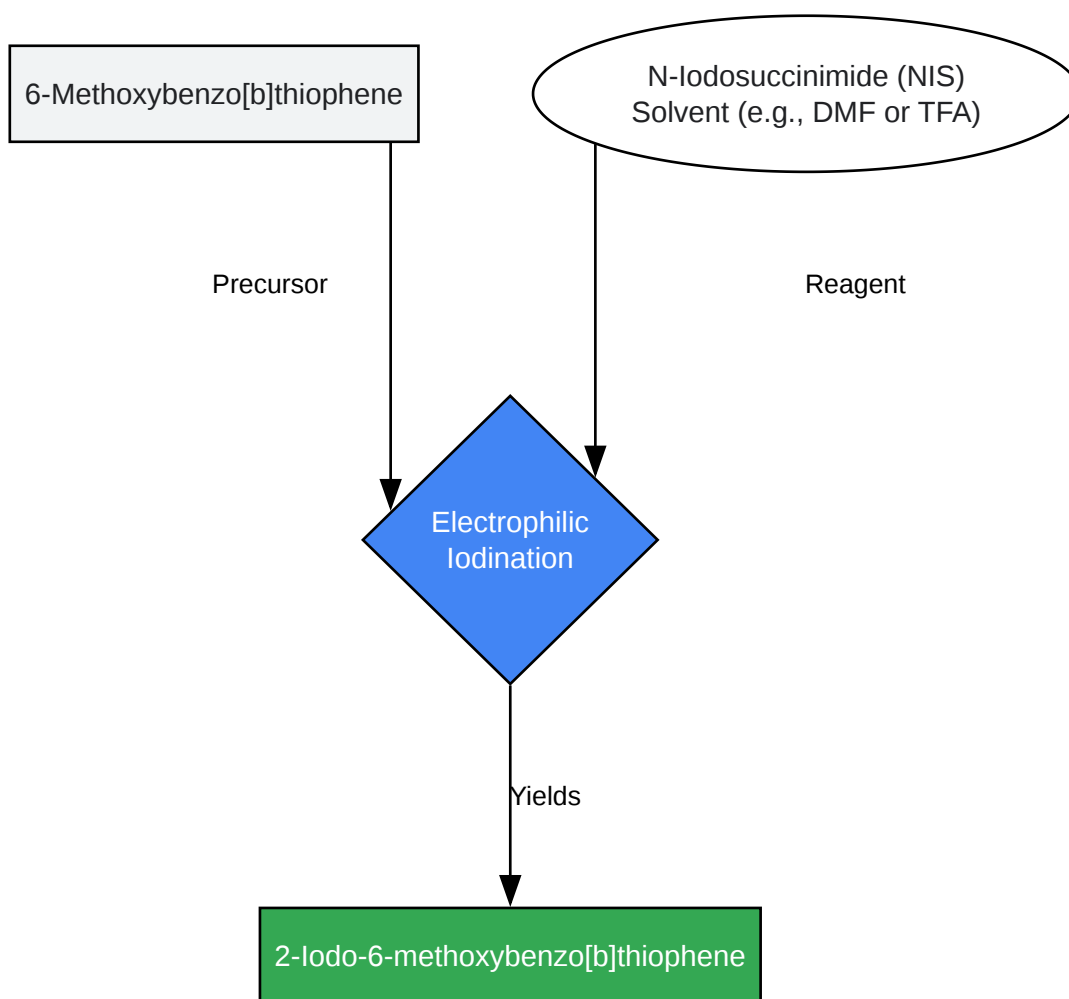
Note: Some data, such as appearance and storage conditions, are inferred from structurally similar compounds like 2-iodobenzo[b]thiophene.

Synthesis and Reactivity

While specific literature detailing a high-yield synthesis exclusively for 2-iodo-6-methoxybenzo[b]thiophene is sparse, its preparation can be logically inferred from standard organometallic and electrophilic substitution reactions common for this class of heterocycles.

Synthetic Workflow

The most plausible synthetic route involves the direct iodination of the precursor, 6-methoxybenzo[b]thiophene. The benzo[b]thiophene ring system is susceptible to electrophilic substitution, preferentially at the C2 or C3 position. Reagents such as N-Iodosuccinimide (NIS) are commonly used for efficient and regioselective iodination of electron-rich aromatic systems.



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Caption: A plausible workflow for the synthesis of 2-iodo-6-methoxybenzo[b]thiophene.

Experimental Protocol: Representative Iodination

The following is a generalized protocol for the iodination of a benzo[b]thiophene precursor, based on standard laboratory procedures. Researchers should optimize conditions for the specific substrate.

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 6-methoxybenzo[b]thiophene in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or trifluoroacetic acid (TFA).

- **Reaction:** Cool the solution in an ice bath to 0°C. Add 1.1 equivalents of N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains low.
- **Monitoring:** Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
- **Workup:** Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize any remaining iodine.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, 2-iodo-6-methoxybenzo[b]thiophene.

Core Reactivity

The primary utility of 2-iodo-6-methoxybenzo[b]thiophene in synthetic chemistry stems from the reactivity of the carbon-iodine bond at the C2 position. This site is highly amenable to transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

- **Suzuki Coupling:** Reaction with aryl or alkyl boronic acids to form C-C bonds.
- **Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.^{[7][8]}
- **Heck Coupling:** Reaction with alkenes.
- **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds.

This reactivity allows for the strategic introduction of diverse functional groups and scaffolds, enabling the exploration of a wide chemical space during lead optimization.

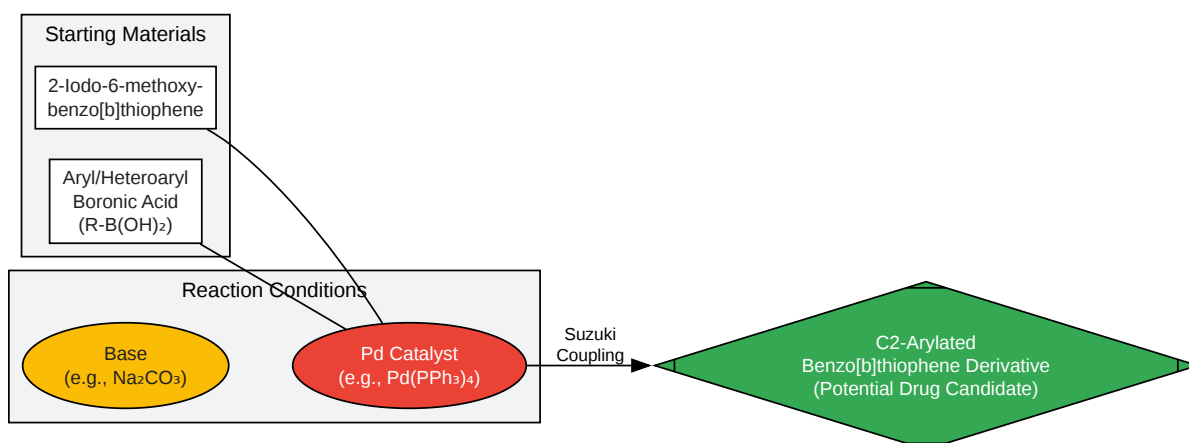
Applications in Drug Development

The benzo[b]thiophene core is a cornerstone in the development of therapeutics for a multitude of diseases.[1][2] While 2-iodo-6-methoxybenzo[b]thiophene itself is not known to be a therapeutic agent, its role as a key intermediate is critical for the synthesis of biologically active molecules.

Role as a Versatile Building Block

The ability to functionalize the C2 position via cross-coupling makes this compound an invaluable synthon.[9] Medicinal chemists can use it to append various pharmacophores or fragments to the benzo[b]thiophene core to modulate biological activity, selectivity, and pharmacokinetic properties (ADME).

The diagram below illustrates how 2-iodo-6-methoxybenzo[b]thiophene can be used in a Suzuki coupling reaction—a common strategy in drug discovery—to generate a more complex, potentially bioactive molecule.



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Caption: The role of 2-iodo-6-methoxybenzo[b]thiophene in Suzuki cross-coupling.

Therapeutic Potential of Derivatives

By using this intermediate, researchers can synthesize libraries of novel compounds for screening against various biological targets. Derivatives of benzo[b]thiophene have shown promise as:

- Enzyme Inhibitors: Targeting kinases, cholinesterases, and other enzymes implicated in disease.[10][11]
- Receptor Modulators: Interacting with receptors such as the estrogen receptor.
- Antimicrobial and Antifungal Agents: The thiophene scaffold is a component of many compounds with activity against microbial pathogens.[9]

The methoxy group at the 6-position can also play a crucial role. It can form hydrogen bonds with biological targets and influence the molecule's metabolic stability and solubility, which are critical parameters for drug development.

Conclusion

2-Iodo-6-methoxybenzo[b]thiophene is a strategically important molecule for chemical and pharmaceutical research. While its direct biological activity is not the focus, its value as a functionalized building block is immense. Its well-defined reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of novel, complex, and potentially therapeutic benzo[b]thiophene derivatives. For researchers in drug discovery, this compound represents a key starting point for the rational design and development of next-generation medicines targeting a broad spectrum of diseases.

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